molecular formula C9H17NO5 B558205 Boc-L-threonine CAS No. 2592-18-9

Boc-L-threonine

Cat. No. B558205
CAS RN: 2592-18-9
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-RITPCOANSA-N
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Description

Boc-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-L-Threonine is a commonly used boc protected amino acid, and its side chain is blocked by bzl group, so it is often used in the synthesis of peptides .


Synthesis Analysis

The industrial production of L-threonine is based on direct fermentation with microorganisms such as Escherichia coli . This method has the characteristics of low cost and high productivity . The key metabolic features of the synthesis pathway of Thr in E. coli provide clues for metabolic regulation or engineering of the strain . Boc-Thr (t-Bu)-OH (N -Boc- O - tert -butyl-L-threonine) participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per- O -acetylated glucal in the presence of Er (OTf) 3 catalyst .


Molecular Structure Analysis

The molecular formula of Boc-L-threonine is C9H17NO5 . The molar mass is 219.24 g/mol . The linear formula is CH3CH (OH)CH (COOH)NHCOOC (CH3)3 .


Chemical Reactions Analysis

L-Threonine is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . It may help combat mental illness and may be very useful in indigestion and intestinal malfunctions . Also, threonine prevents excessive liver fat .


Physical And Chemical Properties Analysis

Boc-L-threonine appears as a white powder . It has a melting point of 55 - 85 °C . The optical rotation is [a]D20 = -9 ± 1 º (C=2 in AcOH) . It has a density of 1.2470 (rough estimate) .

Scientific Research Applications

Boc-Thr-OH, also known as Boc-L-threonine, is a versatile compound with several applications in scientific research. Here’s a comprehensive analysis focusing on six unique applications::

Peptide Synthesis

Boc-Thr-OH is commonly used in peptide synthesis. It serves as an amino acid building block protected by a Boc (tert-butoxycarbonyl) group, which prevents unwanted reactions at the amino group during peptide chain assembly .

Synthesis of Unsaturated Glycosides

This compound participates in the synthesis of 2,3-unsaturated glycosides, reacting with per-O-acetylated glucal in the presence of an Er(OTf)3 catalyst. This process is significant in the production of molecules with potential biological activities .

Enantio- and Diastereoselective Synthesis

Boc-Thr-OH is used in enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids through threonine aldolases (TAs). TAs catalyze carbon–carbon bond formations, creating new stereogenic centers from achiral precursors .

Protein Chemical Synthesis

The compound finds application in serine/threonine ligation (STL), an alternative tool for protein chemical synthesis and bioconjugations. STL leverages the high abundance of Ser/Thr residues in natural peptides and proteins for various chemical biology research applications .

Microwave-Assisted Solid-Phase Peptide Synthesis

Boc-Thr-OH is used to prevent epimerization during microwave-assisted solid-phase peptide synthesis. This method enhances the efficiency and speed of peptide chain assembly while maintaining the desired stereochemistry .

Future Directions

Boc-L-threonine is mainly used in peptide synthesis, and is primarily used in a variety of drugs and biotechnology applications . The method for preparing Boc-L-threonine involves mixing L-threonine with an aqueous solution of potassium hydroxide, adding (Boc)2O in batches, and controlling reaction conditions to obtain Boc-L-threonine with high yield . This method is low in cost, simple and convenient, safe to operate, small in pollution, and high in yield, making it easy to achieve industrial production . This provides a new method for industrially producing Boc-L-threonine .

properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-threonine

CAS RN

2592-18-9, 86748-77-8
Record name N-tert-Butoxycarbonyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-butyloxycarbonyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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